![molecular formula C17H15N3O2S B1218381 2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide is a member of quinazolines.
Scientific Research Applications
H1-Antihistaminic Agents : Alagarsamy and Parthiban (2013) synthesized a series of novel compounds related to 2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide, demonstrating significant in vivo H1-antihistaminic activity. These compounds, including a specific derivative OT5, showed potential as new classes of H1-antihistaminic agents with reduced sedation effects compared to standard treatments (Alagarsamy & Parthiban, 2013).
Anticancer Activity : Kovalenko et al. (2012) reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, showing considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Anticonvulsant Activity : Bunyatyan et al. (2020) synthesized a series of compounds related to this chemical structure, which exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This study offers insights into the potential of these compounds as anticonvulsants (Bunyatyan et al., 2020).
Antibacterial and Antimicrobial Activities : Saleh et al. (2004) explored derivatives of 3H-quinazolin-4-one for their antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Saleh et al., 2004).
Histamine H3 Receptor Inverse Agonists : Nagase et al. (2008) synthesized a series of quinazolinone derivatives, identifying compounds with potent H3 inverse agonist activity and high selectivity. These compounds have potential applications in treating disorders related to histamine H3 receptors (Nagase et al., 2008).
Antitumor and Antifungal Activities : El-bayouki et al. (2011) created novel 4(3H)-quinazolinone derivatives with biologically active moieties, showing promising antitumor and antifungal activities. This research indicates the potential of these compounds in treating various cancers and fungal infections (El-bayouki et al., 2011).
DNA Photo-Disruptive Activities : Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones, exhibiting photo-activity towards plasmid DNA under UV irradiation. This study provides valuable insights into developing novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
properties
Product Name |
2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide |
|---|---|
Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-20-16(22)13-9-5-6-10-14(13)19-17(20)23-11-15(21)18-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
KPELHUIWVYZRKU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
solubility |
3.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



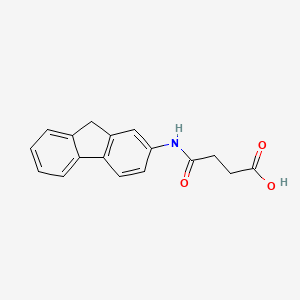
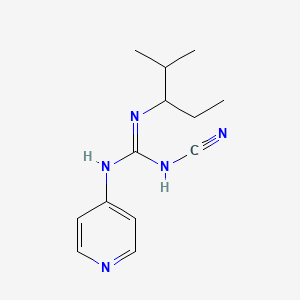
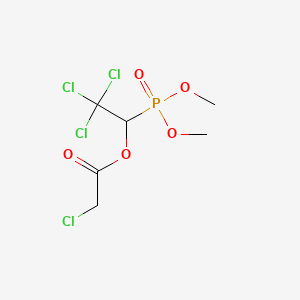
![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)
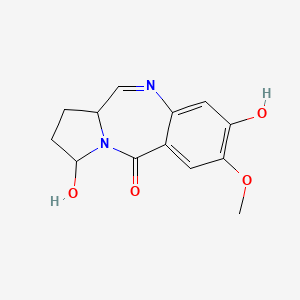
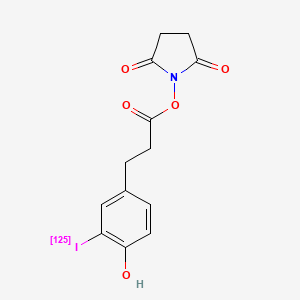
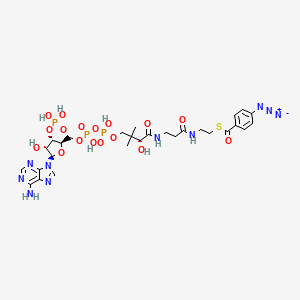
![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)
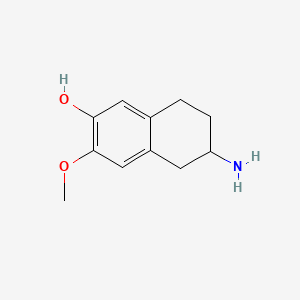
![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
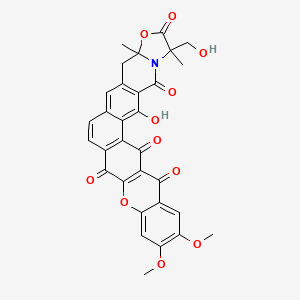
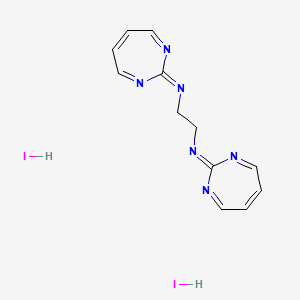
![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)
